molecular formula C28H21N2NaO5S B12769471 Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate CAS No. 71195-66-9

Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate

Cat. No.: B12769471
CAS No.: 71195-66-9
M. Wt: 520.5 g/mol
InChI Key: HBWKFBRUDAQBCZ-UHFFFAOYSA-M
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Description

Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate is an organic compound known for its unique chemical structure and properties. It is a white to pale yellow powder that is soluble in water and some organic solvents. This compound is relatively stable in the atmosphere but decomposes at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate involves multiple steps. The process typically starts with the preparation of the anthraquinone derivative, followed by sulfonation and subsequent reactions to introduce the p-tolylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and precise pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation may yield different anthraquinone derivatives, while reduction can produce various aminoanthracene compounds .

Scientific Research Applications

Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox agent, participating in electron transfer reactions that influence various biochemical and physiological processes. Its unique structure allows it to bind to specific proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

71195-66-9

Molecular Formula

C28H21N2NaO5S

Molecular Weight

520.5 g/mol

IUPAC Name

sodium;5-methyl-2-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O5S.Na/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)36(33,34)35)26-25(22)27(31)19-5-3-4-6-20(19)28(26)32;/h3-15,29-30H,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

HBWKFBRUDAQBCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+]

Origin of Product

United States

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